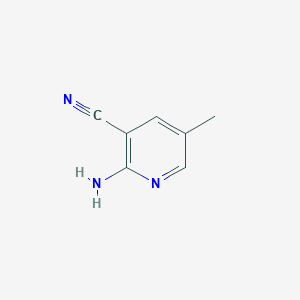

2-Amino-5-methylnicotinonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-5-methylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-5-2-6(3-8)7(9)10-4-5/h2,4H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOKFORLRLLVDOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10517311 | |

| Record name | 2-Amino-5-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10517311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38076-78-7 | |

| Record name | 2-Amino-5-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10517311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of 2-Amino-5-methylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-methylnicotinonitrile, a pivotal heterocyclic scaffold, holds significant importance in the realms of medicinal chemistry and materials science. Its unique structural attributes, featuring a pyridine ring adorned with amino, methyl, and cyano functionalities, render it a versatile precursor for the synthesis of a diverse array of complex molecules. This technical guide provides a comprehensive overview of the historical discovery and the evolution of synthetic methodologies for this compound. We delve into the foundational synthetic strategies, from classical condensation reactions to modern catalytic approaches, offering detailed mechanistic insights and step-by-step experimental protocols. This document aims to serve as an authoritative resource for researchers and professionals engaged in the design and development of novel chemical entities.

Introduction

The pyridine nucleus is a ubiquitous structural motif in a vast number of biologically active compounds and functional materials. Among the myriad of substituted pyridines, 2-aminonicotinonitriles represent a particularly valuable class of intermediates. The presence of a nucleophilic amino group, an electrophilic cyano group, and the pyridine ring's inherent reactivity provides a rich chemical playground for further molecular elaboration. This compound, with its additional methyl group, offers a specific substitution pattern that has proven advantageous in the development of targeted therapeutics and specialized agrochemicals.

This guide will first explore the historical context of the discovery and initial syntheses of this compound, tracing the evolution of its preparation from early, often low-yielding methods to more refined and efficient modern protocols. We will then provide a detailed examination of the key synthetic routes, elucidating the underlying reaction mechanisms and the rationale for experimental choices.

I. Historical Perspective and Discovery

While a singular, seminal "discovery" paper for this compound is not readily apparent in the historical literature, its emergence is intrinsically linked to the broader exploration of pyridine chemistry and the development of fundamental organic reactions. The synthesis of polysubstituted pyridines has been a subject of intense research for over a century, with foundational methods like the Hantzsch pyridine synthesis laying the groundwork.

Early approaches to similar 2-aminopyridine structures often relied on multi-step sequences, sometimes involving the amination of pre-functionalized pyridine rings. The development of more direct and efficient methods for constructing the 2-aminonicotinonitrile scaffold was a significant advancement. One of the key conceptual frameworks for the synthesis of such molecules from acyclic precursors is the Thorpe-Ziegler reaction, an intramolecular cyclization of dinitriles to form cyclic ketones after hydrolysis, which is conceptually related to the formation of the pyridine ring from dinitrile intermediates.[1][2]

A significant milestone in the documented synthesis of this compound is found in a 1975 patent that describes a process for producing 2-aminonicotinonitrile intermediates. This patent outlines a method starting from the condensation of propionaldehyde and malononitrile, indicating that by the mid-1970s, a viable and scalable synthesis had been established.

II. Key Synthetic Methodologies

The synthesis of this compound can be broadly categorized into two main strategies: the construction of the pyridine ring from acyclic precursors and the modification of an existing pyridine or picoline framework.

A. Ring Construction from Acyclic Precursors: The Condensation Approach

One of the most direct and widely employed methods for the synthesis of this compound involves the condensation of readily available starting materials. A key example of this approach is the reaction of an α,β-unsaturated nitrile with a source of ammonia.

This method, detailed in historical patents, provides a practical route to this compound. The reaction proceeds through the formation of propylidene malononitrile, which then undergoes a series of transformations to yield the final product.

Reaction Scheme:

Figure 1: Synthesis of this compound from Propionaldehyde.

Causality Behind Experimental Choices:

-

Knoevenagel Condensation: The initial step involves a base-catalyzed Knoevenagel condensation between propionaldehyde and malononitrile. The active methylene group of malononitrile is readily deprotonated by a base (e.g., piperidine or an amine salt), and the resulting carbanion attacks the electrophilic carbonyl carbon of propionaldehyde. Subsequent dehydration yields the α,β-unsaturated product, propylidene malononitrile.

-

Formation of the Pyridine Ring: The subsequent steps involve the reaction of propylidene malononitrile with triethyl orthoformate in the presence of acetic anhydride. This sequence introduces a one-carbon unit and sets the stage for cyclization. The treatment with ammonia provides the nitrogen atom for the pyridine ring and facilitates the final ring-closing and aromatization steps to afford this compound.

Detailed Experimental Protocol:

Step 1: Synthesis of Propylidene Malononitrile

-

To a stirred solution of propionaldehyde (0.5 mol) and malononitrile (0.5 mol) in a suitable solvent such as ethanol, add a catalytic amount of a base (e.g., piperidine).

-

Stir the reaction mixture at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically poured into water, and the resulting precipitate of propylidene malononitrile is collected by filtration, washed with water, and dried.

Step 2: Synthesis of this compound

-

A mixture of propylidene malononitrile (1 equivalent), triethyl orthoformate (1.2 equivalents), and acetic anhydride (2 equivalents) is heated at reflux for several hours.

-

After cooling, the excess reagents are removed under reduced pressure.

-

The crude intermediate is then dissolved in a suitable solvent (e.g., ethanol) and treated with a source of ammonia (e.g., bubbling ammonia gas or using a solution of ammonia in ethanol).

-

The reaction mixture is heated in a sealed vessel or under reflux until the reaction is complete (monitored by TLC).

-

The solvent is evaporated, and the residue is purified by recrystallization or column chromatography to yield this compound.

Quantitative Data Summary:

| Step | Reactants | Key Reagents/Catalysts | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Propionaldehyde, Malononitrile | Piperidine | Room Temp. | 2-4 | 80-90 |

| 2 | Propylidene malononitrile | Triethyl orthoformate, Acetic anhydride, Ammonia | Reflux | 4-6 | 60-70 |

B. Thorpe-Ziegler Cyclization Approach

The Thorpe-Ziegler reaction provides a powerful method for the synthesis of cyclic compounds from dinitriles. While not a direct one-pot synthesis of this compound, the principles of this reaction are fundamental to understanding the formation of the pyridine ring from acyclic dinitrile precursors. An intramolecular Thorpe-Ziegler cyclization of a suitably substituted dinitrile can lead to a dihydropyridine intermediate, which can then be aromatized to the final product.

Conceptual Workflow:

Figure 2: Conceptual workflow of the Thorpe-Ziegler approach.

Mechanistic Rationale:

The reaction is initiated by the deprotonation of an α-carbon to one of the nitrile groups by a strong base. The resulting carbanion then acts as a nucleophile, attacking the carbon of the other nitrile group in an intramolecular fashion. This cyclization forms an enamine intermediate, which upon tautomerization and subsequent aromatization (often through oxidation or elimination), yields the substituted pyridine.

III. Modern Synthetic Developments

Recent advances in organic synthesis have led to the development of more efficient and environmentally benign methods for the preparation of this compound and its derivatives. These include catalytic and multicomponent reactions.

A. Catalytic Syntheses

The use of transition metal catalysts has enabled the development of novel synthetic routes to substituted pyridines. While specific catalytic syntheses for this compound are not extensively reported in dedicated studies, the principles of palladium-catalyzed cross-coupling reactions could be applied. For instance, a pre-functionalized pyridine ring could be coupled with amino and cyano groups in a controlled manner.

B. Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer a highly efficient approach to complex molecules. Several MCRs for the synthesis of polysubstituted pyridines have been developed. A plausible one-pot synthesis of this compound could involve the reaction of an aldehyde, an active methylene nitrile, and a source of ammonia, often in the presence of a catalyst.

Illustrative MCR Scheme:

Figure 3: A conceptual multicomponent reaction for pyridine synthesis.

IV. Applications in Drug Discovery and Agrochemicals

This compound serves as a crucial building block in the synthesis of various biologically active molecules. Its structural features allow for diverse chemical modifications, leading to the development of compounds with a wide range of therapeutic and agricultural applications. The amino group can be acylated, alkylated, or used in cyclization reactions to form fused heterocyclic systems. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. The pyridine ring itself can undergo various electrophilic and nucleophilic substitution reactions.

V. Conclusion

The journey of this compound from its conceptual origins in classical pyridine synthesis to its preparation via modern, efficient methodologies highlights the continuous evolution of organic chemistry. While its initial discovery is not attributed to a single landmark publication, its importance as a synthetic intermediate has been firmly established through its utility in various fields. The synthetic routes detailed in this guide, from the foundational condensation reactions to the principles of Thorpe-Ziegler cyclization and the potential of multicomponent strategies, provide a comprehensive toolkit for researchers. A thorough understanding of these synthetic pathways and the underlying mechanistic principles is essential for the continued development of novel and impactful chemical entities derived from this versatile scaffold.

References

- Thorpe, J. F. The Formation and Reactions of Imino-compounds. Part I. Condensation of Ethyl Cyanoacetate with its Sodium Derivative. J. Chem. Soc., Trans.1904, 85, 1726–1761. [Link]

- Ziegler, K.; Eberle, H.; Ohlinger, H. Über vielgliedrige Ringsysteme, I. Mitteil.: Die präparativ ergiebige Synthese der Polymethylenketone mit mehr als 6 Ringgliedern. Justus Liebigs Ann. Chem.1933, 504, 94–130. [Link]

Sources

2-Amino-5-methylnicotinonitrile CAS number and chemical properties

An In-depth Technical Guide to 2-Amino-5-methylnicotinonitrile (CAS: 38076-78-7) for Advanced Research and Development

Section 1: Core Identification and Introduction

This compound is a substituted pyridine derivative that serves as a highly valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its structure incorporates three key features: a pyridine ring, an amino group, and a nitrile moiety. This unique combination makes it a sought-after intermediate for the synthesis of complex heterocyclic systems. The aminopyridine scaffold is a common feature in numerous biologically active compounds, while the nitrile group acts as a crucial pharmacophore or a synthetic handle for further chemical transformations.[1][2] This guide provides an in-depth overview of its chemical properties, synthesis, applications, and safety protocols for researchers and drug development professionals.

| Identifier | Value |

| CAS Number | 38076-78-7 |

| IUPAC Name | 2-amino-5-methylpyridine-3-carbonitrile |

| Synonyms | 2-Amino-3-cyano-5-picoline, 2-Amino-5-methyl-3-pyridinecarbonitrile[3] |

| Molecular Formula | C₇H₇N₃[4][5] |

| Molecular Weight | 133.15 g/mol [4][5] |

| InChI Key | OOKFORLRLLVDOD-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(N=C1)N)C#N[6] |

Section 2: Physicochemical and Spectroscopic Profile

Understanding the physicochemical and spectroscopic characteristics of this compound is fundamental for its application in experimental research.

Physicochemical Properties

The properties of this compound are dictated by its aromatic, crystalline nature and the presence of functional groups capable of hydrogen bonding.

| Property | Value | Source |

| Appearance | Data not consistently available in sources. Typically a solid. | N/A |

| Melting Point | Data not available in provided sources. | N/A |

| Boiling Point | Data not available in provided sources. | N/A |

| Solubility | Data not available in provided sources. | N/A |

Spectroscopic Signature Analysis

Spectroscopic analysis is essential for confirming the identity and purity of this compound. The expected spectral data are as follows:

-

Infrared (IR) Spectroscopy : The IR spectrum is a key tool for identifying the primary functional groups.[7][8] Characteristic absorption bands would include:

-

N-H stretching : Two distinct, medium-intensity peaks around 3350-3500 cm⁻¹, characteristic of a primary amine (-NH₂).

-

C≡N stretching : A sharp, strong absorption peak in the range of 2210-2260 cm⁻¹, confirming the presence of the nitrile group.[9]

-

C-H stretching : Peaks just above 3000 cm⁻¹ for aromatic C-H and just below 3000 cm⁻¹ for the methyl group C-H.

-

C=C/C=N stretching : Multiple peaks in the 1500-1650 cm⁻¹ region, corresponding to the pyridine ring vibrations.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum provides clear information about the hydrogen environment.[10] Expected signals include a singlet for the methyl group (-CH₃) protons around 2.2-2.5 ppm, a broad singlet for the two amine (-NH₂) protons which can vary in chemical shift, and two distinct signals in the aromatic region (typically 7.0-8.5 ppm) for the two non-equivalent protons on the pyridine ring.

-

¹³C NMR : The carbon spectrum would show seven distinct signals corresponding to each carbon atom in the unique electronic environment of the molecule. Key signals would include the nitrile carbon (C≡N) around 115-120 ppm, the methyl carbon around 15-20 ppm, and the five aromatic carbons in the 110-160 ppm range.

-

-

Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight of the compound.[11][12] The electron impact (EI-MS) spectrum should show a molecular ion (M⁺) peak at m/z = 133, corresponding to the molecular weight of C₇H₇N₃.

Section 3: Synthesis and Mechanistic Insights

The synthesis of substituted nicotinonitriles can be achieved through various routes. A common and effective method involves the condensation and cyclization of dicyanopropylene derivatives with subsequent reaction with ammonia, as outlined in patent literature.[13] This approach provides a reliable pathway to the desired heterocyclic scaffold.

Illustrative Synthetic Protocol

The following protocol is a representative example based on established chemical principles for the synthesis of related aminonicotinonitriles.[13]

Step 1: Synthesis of 1-ethoxy-2-methyl-4,4-dicyano-1,3-butadiene

-

To a reaction vessel, add 1,1-dicyanopropylene and an equimolar amount of triethyl orthoformate.

-

Add acetic anhydride as a catalyst and solvent.

-

Heat the reaction mixture to reflux (approximately 100-150 °C) for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Causality : Triethyl orthoformate acts as a one-carbon electrophile, reacting with the active methylene group of the dicyanopropylene. Acetic anhydride facilitates the reaction and removes ethanol formed as a byproduct, driving the equilibrium towards the product.

-

-

After completion, cool the mixture and remove the solvent under reduced pressure to yield the crude intermediate.

Step 2: Cyclization with Ammonia to form this compound

-

Dissolve the crude intermediate from Step 1 in a suitable solvent such as ethanol or isopropanol.

-

Introduce ammonia (either as a gas or as an aqueous/alcoholic solution) into the reaction mixture.

-

Heat the mixture at a moderate temperature (25-100 °C) in a sealed vessel.

-

Causality : Ammonia acts as a nucleophile, attacking the electrophilic centers of the butadiene intermediate. This initiates a cascade of reactions involving intramolecular cyclization and elimination of ethanol to form the stable aromatic pyridine ring.

-

-

Upon reaction completion, cool the mixture. The product may precipitate from the solution.

-

Isolate the solid product by filtration, wash with a cold solvent to remove impurities, and dry under a vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthetic Workflow Diagram

Caption: Synthesis of this compound.

Section 4: Applications in Drug Discovery and Medicinal Chemistry

The structural motifs within this compound make it an attractive starting point for drug discovery programs. Both the aminopyridine core and the nitrile functional group contribute to its potential as a scaffold for developing novel therapeutics.

The Nitrile Group as a Versatile Pharmacophore

The nitrile group is far more than a simple synthetic intermediate; it is a key pharmacophore present in over 30 approved pharmaceutical agents.[1][2] Its utility stems from several key properties:

-

Hydrogen Bond Acceptor : The nitrogen atom of the nitrile can act as a hydrogen bond acceptor, interacting with amino acid residues (e.g., serine, threonine, asparagine) in enzyme active sites. This interaction can be crucial for binding affinity and selectivity.

-

Bioisostere : The nitrile group is a well-established bioisostere for halogens (like bromine) and the carbonyl group.[1] It can mimic the steric and electronic properties of these groups while potentially improving metabolic stability and pharmacokinetic profiles.

-

Reversible Covalent Inhibition : In certain contexts, particularly in α-amino nitriles, the nitrile group can participate in reversible covalent bonding with cysteine residues in the active sites of proteases, such as cathepsins and dipeptidyl peptidase (DPP-IV).[1] This mechanism of action can lead to highly potent and selective inhibitors.

Potential Therapeutic Targets

Given the known activities of related aminopyridine and nitrile-containing compounds, this compound is a promising scaffold for developing inhibitors against several classes of enzymes, including:

-

Protein Kinases : Many kinase inhibitors feature a heterocyclic core that occupies the adenine-binding pocket. The aminopyridine scaffold can be elaborated to target specific kinases involved in oncology or inflammatory diseases.

-

Dipeptidyl Peptidases (DPPs) : As an α-amino nitrile derivative, it shares structural features with known DPP-IV inhibitors used in the treatment of type 2 diabetes.[1]

-

Cysteine Proteases : Its potential for covalent modification makes it a candidate for developing inhibitors of cysteine proteases like cathepsins, which are targets for osteoporosis and other diseases.

Pharmacophore Interaction Diagram

Caption: Potential binding modes of the scaffold.

Section 5: Safety, Handling, and Stability

Adherence to strict safety protocols is mandatory when handling this compound. The compound is classified as an irritant and is harmful to aquatic life.

GHS Hazard and Precautionary Statements

| Hazard Class | Code | Statement |

| Skin Irritation | H315 | Causes skin irritation.[14] |

| Eye Irritation | H319 | Causes serious eye irritation.[14] |

| STOT - Single Exposure | H335 | May cause respiratory irritation. |

| Aquatic Hazard (Acute) | H402 | Harmful to aquatic life. |

| Precautionary Type | Code | Statement |

| Prevention | P261 | Avoid breathing dust. |

| Prevention | P264 | Wash skin thoroughly after handling.[14] |

| Prevention | P271 | Use only outdoors or in a well-ventilated area. |

| Prevention | P273 | Avoid release to the environment. |

| Prevention | P280 | Wear protective gloves/eye protection/face protection.[14] |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |

| Response | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[15] |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Handling and Storage Protocol

-

Engineering Controls : Handle only in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Handling : Avoid generating dust. Use appropriate tools to handle the solid material. Wash hands thoroughly after handling.

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong acids.[16]

-

Stability : The product is chemically stable under standard ambient conditions (room temperature). Thermal decomposition may produce toxic gases, including carbon monoxide and nitrogen oxides.[16]

Section 6: Conclusion

This compound (CAS: 38076-78-7) is a chemical intermediate of significant value to the scientific research community, particularly in the fields of medicinal chemistry and drug development. Its unique molecular architecture, combining the biologically relevant aminopyridine scaffold with the versatile nitrile pharmacophore, provides a rich platform for the synthesis of novel compounds with therapeutic potential. A thorough understanding of its chemical properties, synthetic pathways, and safety requirements is essential for leveraging its full potential in creating next-generation therapeutics.

References

- 2-Amino-5-bromo-6-methyl-nicotinonitrile | C7H6BrN3 | CID 83821062 - PubChem. PubChem. [Link]

- US3917624A - Process for producing 2-amino-nicotinonitrile intermediates - Google Patents.

- 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. Loba Chemie. [Link]

- 6-Amino-5-methylnicotinonitrile | C7H7N3 | CID 22482843 - PubChem. PubChem. [Link]

- NMR, mass spectroscopy, IR - finding compound structure - ResearchGate.

- 2-Amino-5-nitrobenzonitrile | C7H5N3O2 | CID 28532 - PubChem. PubChem. [Link]

- US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents.

- 1603-41-4 CAS | 2-AMINO-5-METHYLPYRIDINE | Amines & Amine Salts | Article No. 01048. Loba Chemie. [Link]

- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC - NIH.

- Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 - YouTube. YouTube. [Link]

- Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - MDPI. MDPI. [Link]

- Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Signal Transduction and Targeted Therapy. [Link]

- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Calgary. [Link]

- The Role of 2-Amino-5-nitropyridine in Advancing Chemical Research and Production. Medium. [Link]

- CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. [Link]

- 2-Amino-5-methylnicotinic acid - 苏州奥佰医药. Aobchem. [Link]

Sources

- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 38076-78-7 | this compound - AiFChem [aifchem.com]

- 4. 6-Amino-5-methylnicotinonitrile | C7H7N3 | CID 22482843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. 2-Amino-5-methyl-nicotinonitrile | 38076-78-7 [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. lehigh.edu [lehigh.edu]

- 9. mdpi.com [mdpi.com]

- 10. This compound(38076-78-7) 1H NMR spectrum [chemicalbook.com]

- 11. youtube.com [youtube.com]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. US3917624A - Process for producing 2-amino-nicotinonitrile intermediates - Google Patents [patents.google.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. lobachemie.com [lobachemie.com]

- 16. jubilantingrevia.com [jubilantingrevia.com]

Spectroscopic data interpretation of 2-Amino-5-methylnicotinonitrile

An In-Depth Technical Guide to the Spectroscopic Data Interpretation of 2-Amino-5-methylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, a key building block in pharmaceutical synthesis. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), this document aims to equip researchers with the expertise to unequivocally identify and characterize this molecule. The interpretation of each spectrum is detailed, correlating specific signals to the compound's molecular structure and explaining the underlying chemical principles. This guide is structured to serve as a practical reference for scientists engaged in medicinal chemistry, process development, and quality control.

Introduction: The Significance of this compound

This compound is a substituted pyridine derivative of significant interest in the pharmaceutical industry. Its structural motifs, including the aminopyridine core and the nitrile group, are prevalent in a wide array of biologically active compounds. Accurate and thorough characterization of this molecule is paramount for ensuring the identity, purity, and quality of starting materials and intermediates in drug development pipelines. Spectroscopic techniques are the cornerstone of this characterization, offering a non-destructive and highly informative approach to elucidating molecular structure. This guide will provide a detailed interpretation of the ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectra of this compound, offering a holistic understanding of its spectroscopic signature.

Molecular Structure and Key Features

Before delving into the spectroscopic data, it is crucial to understand the molecular structure of this compound. The molecule consists of a pyridine ring substituted with an amino group at the 2-position, a nitrile group at the 3-position, and a methyl group at the 5-position.

Figure 1. Chemical structure of this compound.

This structure presents several key features that will be reflected in its spectra:

-

Aromatic Protons: Two distinct protons on the pyridine ring.

-

Amino Protons: Two protons of the primary amine group.

-

Methyl Protons: Three protons of the methyl group.

-

Aromatic Carbons: Five carbons in the pyridine ring.

-

Nitrile Carbon: A unique carbon with a characteristic chemical shift.

-

Methyl Carbon: The carbon of the methyl group.

-

Functional Groups: The N-H bonds of the amino group and the C≡N bond of the nitrile group will exhibit characteristic vibrations in the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the interpretation of both ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectroscopy: Unraveling the Proton Environment

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity.

Experimental Protocol: A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The spectrum is acquired on a high-resolution NMR spectrometer (e.g., 300 or 500 MHz).

Data Interpretation:

| Signal (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-8.0 | Singlet | 1H | H-6 |

| ~7.1-7.3 | Singlet | 1H | H-4 |

| ~4.5-5.0 | Broad Singlet | 2H | -NH₂ |

| ~2.1-2.3 | Singlet | 3H | -CH₃ |

Causality Behind Assignments:

-

Aromatic Protons (H-6 and H-4): The pyridine ring protons appear in the aromatic region (typically 6.0-9.5 ppm).[1] The downfield shift is due to the deshielding effect of the aromatic ring current. The proton at the 6-position (H-6) is adjacent to the nitrogen atom and is therefore expected to be the most downfield. The proton at the 4-position (H-4) is further away and appears slightly more upfield. The lack of significant coupling results in singlets for both protons.

-

Amino Protons (-NH₂): The protons of the primary amino group typically appear as a broad singlet.[1] The chemical shift can be variable due to hydrogen bonding and exchange with trace amounts of water in the solvent.[1] The broadness of the peak is a result of quadrupole broadening from the adjacent nitrogen atom and chemical exchange.

-

Methyl Protons (-CH₃): The three protons of the methyl group give rise to a sharp singlet. Its chemical shift is in the typical range for a methyl group attached to an aromatic ring.

Figure 2. Correlation of ¹H NMR signals with the molecular structure.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Experimental Protocol: The sample is prepared as for ¹H NMR. A proton-decoupled ¹³C NMR spectrum is acquired, meaning each unique carbon atom will appear as a single line.

Data Interpretation:

| Signal (δ, ppm) | Assignment |

| ~160 | C-2 (attached to -NH₂) |

| ~150 | C-6 |

| ~140 | C-4 |

| ~120 | C-5 (attached to -CH₃) |

| ~117 | -C≡N |

| ~90 | C-3 (attached to -C≡N) |

| ~17 | -CH₃ |

Causality Behind Assignments:

-

Aromatic Carbons: The carbons of the pyridine ring appear in the aromatic region (typically 100-160 ppm).[1][2]

-

C-2: This carbon is directly attached to the electron-donating amino group, causing a significant downfield shift.

-

C-6 and C-4: These are the CH carbons of the ring.

-

C-5: This is the quaternary carbon attached to the methyl group.

-

C-3: This quaternary carbon is attached to the electron-withdrawing nitrile group, which influences its chemical shift.

-

-

Nitrile Carbon (-C≡N): The carbon of the nitrile group typically appears in the range of 115-125 ppm.

-

Methyl Carbon (-CH₃): The methyl carbon appears in the aliphatic region at a characteristic upfield position.

Figure 3. Correlation of ¹³C NMR signals with the molecular structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer. The spectrum is recorded over the range of 4000-400 cm⁻¹.

Data Interpretation:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 | N-H stretch (asymmetric and symmetric) | Primary Amine (-NH₂) |

| 3100-3000 | C-H stretch (aromatic) | Aromatic Ring |

| 2950-2850 | C-H stretch (aliphatic) | Methyl Group (-CH₃) |

| ~2220 | C≡N stretch | Nitrile |

| 1600-1450 | C=C and C=N stretch | Aromatic Ring |

| 1400-1300 | C-H bend | Methyl Group (-CH₃) |

Causality Behind Assignments:

-

N-H Stretching: Primary amines typically show two distinct N-H stretching bands in the region of 3500-3300 cm⁻¹, corresponding to asymmetric and symmetric stretching modes.[3]

-

C-H Stretching: The C-H stretching vibrations for the aromatic protons appear above 3000 cm⁻¹, while those for the aliphatic methyl group appear below 3000 cm⁻¹.[4]

-

C≡N Stretching: The nitrile group has a very characteristic and sharp absorption band around 2260-2220 cm⁻¹.[3]

-

Aromatic Ring Stretching: The C=C and C=N stretching vibrations of the pyridine ring appear in the 1600-1450 cm⁻¹ region.[4]

Sources

A Theoretical and Computational Deep Dive into 2-Amino-5-methylnicotinonitrile: A Guide for Drug Discovery Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the molecular characteristics of 2-Amino-5-methylnicotinonitrile. For researchers, medicinal chemists, and drug development professionals, understanding the quantum chemical properties of such a scaffold is paramount for rational drug design and development. Nicotinonitrile derivatives are significant in medicinal chemistry, with several compounds being developed into marketed drugs.[1] This guide will walk through the essential computational studies, from geometry optimization to the prediction of spectroscopic and non-linear optical properties, offering insights into the molecule's reactivity, stability, and potential as a pharmacophore.

Foundational Principles: The Role of Quantum Chemical Calculations

Modern drug discovery leverages computational chemistry to predict molecular properties, thereby reducing the time and cost associated with experimental work.[2] For a molecule like this compound, a derivative of the biologically significant nicotinonitrile scaffold, these theoretical investigations provide invaluable insights into its electronic structure and potential interactions with biological targets.[1][3] Density Functional Theory (DFT) has emerged as a powerful and popular method for such molecular computations due to its balance of accuracy and computational cost.[4]

This guide will focus on a standard workflow employing DFT to thoroughly characterize this compound.

Caption: A typical computational workflow for the theoretical study of a small molecule.

Crafting the Molecular Blueprint: Geometry Optimization

The initial and most critical step in any quantum chemical calculation is the optimization of the molecule's geometry to find its most stable conformation (a minimum on the potential energy surface).

Experimental Protocol: Geometry Optimization

-

Input Structure Generation: A plausible 3D structure of this compound is drawn using a molecular editor and saved in a suitable format (e.g., .mol or .pdb).

-

Computational Method Selection: Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and reliable choice for such organic molecules.[4][5]

-

Basis Set Selection: A split-valence basis set, such as 6-311++G(d,p), is employed. This basis set provides a good balance between accuracy and computational expense for molecules of this size. The "++" indicates the inclusion of diffuse functions on all atoms, which are important for describing anions and weak interactions, while "(d,p)" adds polarization functions to heavy atoms and hydrogen, respectively, allowing for more flexibility in describing bonding.

-

Execution: The optimization calculation is performed using a quantum chemistry software package (e.g., Gaussian, ORCA). The software iteratively adjusts the atomic coordinates to minimize the total electronic energy of the molecule.

-

Convergence Check: The calculation is considered complete when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.

The optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles. These theoretical values can be compared with experimental data from X-ray crystallography if available for the same or closely related molecules.[5]

| Parameter | Expected Bond Length (Å) | Expected Bond Angle (°) |

| C-C (ring) | ~1.39 | C-C-C (ring) ~120 |

| C-N (ring) | ~1.34 | C-N-C (ring) ~120 |

| C-NH2 | ~1.36 | |

| C-CH3 | ~1.51 | |

| C≡N | ~1.16 | |

| Note: These are approximate values based on typical findings for similar structures and should be confirmed by calculation. |

The Molecular Symphony: Vibrational Analysis

Once the optimized geometry is obtained, a frequency calculation is performed at the same level of theory. This serves two primary purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the vibrational spectra (FT-IR and FT-Raman).

Theoretical vs. Experimental Spectra

The calculated vibrational frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-311++G(d,p)) to account for anharmonicity and the approximate nature of the theoretical method, allowing for a more accurate comparison with experimental spectra.[5] The analysis of vibrational modes provides a detailed understanding of the molecule's dynamics.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |

| N-H stretching (asymmetric) | 3500 - 3400 | Stretching of the amino group N-H bonds. |

| N-H stretching (symmetric) | 3400 - 3300 | Stretching of the amino group N-H bonds. |

| C-H stretching (aromatic) | 3100 - 3000 | Stretching of the C-H bonds on the pyridine ring.[6] |

| C-H stretching (methyl) | 3000 - 2850 | Stretching of the C-H bonds in the methyl group.[6] |

| C≡N stretching | 2240 - 2220 | Stretching of the nitrile group triple bond. |

| C=C and C=N stretching | 1650 - 1450 | Vibrations of the pyridine ring. |

| NH₂ scissoring | 1650 - 1590 | Bending motion of the amino group.[6] |

| C-H bending | 1475 - 1000 | In-plane and out-of-plane bending of C-H bonds. |

| Note: These ranges are based on typical group frequencies and computational studies of similar molecules.[7][8][9] |

Unveiling Reactivity and Stability: Electronic Properties

The electronic properties of a molecule are key to understanding its reactivity, stability, and potential for intermolecular interactions.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions.[10] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.[10][11][12]

Caption: Interpretation of Molecular Electrostatic Potential (MEP) color coding.

Exploring Optoelectronic Potential: Non-Linear Optical (NLO) Properties

Molecules with significant charge transfer characteristics, often arising from electron-donating and electron-accepting groups connected by a π-conjugated system, can exhibit non-linear optical (NLO) properties. [4]The presence of the electron-donating amino group and the electron-withdrawing nitrile group on the pyridine ring suggests that this compound may possess NLO activity.

The key NLO parameters that can be calculated are the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). The magnitude of the first-order hyperpolarizability is a measure of the second-order NLO response of the molecule. Calculations of these properties are often compared to a standard NLO material like urea for benchmarking. [13]A significantly higher β value than urea indicates a promising NLO material. [4][13]

Application in Drug Development

The theoretical and computational data gathered for this compound have direct applications in drug development:

-

Pharmacophore Modeling: The optimized geometry and MEP surface help in identifying the key features of the molecule responsible for its biological activity.

-

QSAR Studies: The calculated quantum chemical descriptors can be used to build predictive models for the biological activity of a series of related compounds.

-

Molecular Docking: The optimized structure serves as the input for docking simulations to predict the binding mode and affinity of the molecule to a protein target. [11][14]* ADMET Prediction: In silico methods can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the molecule, aiding in the early stages of drug candidate selection. [1]

Conclusion

This guide has outlined a comprehensive theoretical and computational framework for the in-depth characterization of this compound. By employing DFT calculations, researchers can gain a profound understanding of its structural, vibrational, electronic, and non-linear optical properties. These insights are not merely academic; they provide a rational basis for the design and development of novel therapeutic agents based on the nicotinonitrile scaffold, ultimately accelerating the journey from molecular concept to clinical reality.

References

- Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. (2023).

- Understanding 2-Amino-5-methyl-3-thiophenecarbonitrile: Properties, Applications, and Synthesis - NINGBO INNO PHARMCHEM CO.,LTD..

- Synthesis, investigation of the crystal structure, DFT and in silico medicinal potential of nicotinonitrile substituted quinazolindione as potential anticancer scaffold - Taylor & Francis Online.

- Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory - NIH. (2019).

- Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - MDPI. (2024).

- 2-Amino-5-methylpyridinium nicotinate - PMC - NIH.

- Nicotinonitrile derivatives as antitumor agents. - ResearchGate.

- Structural and functional computational analysis of nicotine analogs as potential neuroprotective compounds in Parkinson disease - PubMed. (2020).

- 2-Amino-5-bromo-6-methyl-nicotinonitrile | C7H6BrN3 | CID 83821062 - PubChem.

- FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. (2025).

- (PDF) Synthesis and Characterization of Nicotinonitrile Derivatives as Efficient Corrosion Inhibitors for Acid Pickling of Brass Alloy in Nitric Acid - ResearchGate. (2025).

- Single crystal X-Ray structure and DFT-D3 studies on 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile - Aalto Research Portal.

- Growth of organic crystal and dft studies of 2-amino 5-methyl pyridinium salicylate.

- Experimental (FT-IR and FT-Raman spectra) and Theoretical (Ab initio/HF, DFT/B3LYP) Study of 2-Amino-5-Chloropyridine and 2-Amin - CORE.

- 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PubMed Central.

- This compound(38076-78-7) 1H NMR spectrum - ChemicalBook.

- (PDF) 2-Amino-5-methylpyridinium nicotinate - ResearchGate.

- FTIR spectra of 2-amino-5-methylpyridine and the complex - ResearchGate.

- 2-Amino-5-nitropyridine | C5H5N3O2 | CID 77888 - PubChem.

- Molecular structure and vibrational spectra of 2-amino-5-methyl pyridine and 2-amino-6-methyl pyridine by density functional methods | Request PDF - ResearchGate. (2025).

- 6-Amino-5-methylnicotinonitrile | C7H7N3 | CID 22482843 - PubChem.

- FTIR, FT-Raman Spectra and Ab Initio DFT Vibrational Analysis of 2-amino-5-chloropyridine.

- Molecular structure, HOMO, LUMO, MEP, natural bond orbital analysis of benzo and anthraquinodimethane derivatives - ResearchGate.

- Computational studies on nitramino derivatives of 1-amino-1,2-azaboriridine - RSC Publishing.

- (PDF) HOMO, LUMO analysis and first order hyperpolarizability of 2- amino-5-chloro benzophenone using computational methods - ResearchGate.

- Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - MDPI. (2022).

- Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid (5A2HBA) by ab initio HF and density functional method - JOCPR.

- Theory and Computation | Department of Chemistry.

- HOMO and LUMO - Wikipedia.

- Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations - MDPI.

- Theoretical and Computational Chemistry | Early Research Outputs | ChemRxiv | Cambridge Open Engage.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Theory and Computation | Department of Chemistry [chemistry.as.virginia.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 11. tandfonline.com [tandfonline.com]

- 12. mdpi.com [mdpi.com]

- 13. malayajournal.org [malayajournal.org]

- 14. Structural and functional computational analysis of nicotine analogs as potential neuroprotective compounds in Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cornerstone Synthon: A Technical Guide to 2-Amino-5-methylnicotinonitrile in Heterocyclic Chemistry

Abstract

2-Amino-5-methylnicotinonitrile is a highly versatile and valuable building block in synthetic organic and medicinal chemistry. Its unique arrangement of a nucleophilic amino group, an electrophilic nitrile, and a pyridine core makes it a privileged scaffold for the construction of a diverse array of fused heterocyclic systems. This guide provides an in-depth exploration of the reactivity and synthetic utility of this compound, with a focus on its application in the synthesis of pharmaceutically relevant compounds such as pyridopyrimidines and thienopyridines. Detailed mechanistic insights, validated experimental protocols, and a discussion of the strategic considerations for its use in drug discovery are presented for researchers, chemists, and drug development professionals.

Introduction: The Strategic Value of this compound

In the landscape of heterocyclic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. This compound stands out as a preeminent synthon due to the orthogonal reactivity of its functional groups. The 2-amino group serves as a potent nucleophile, the 3-cyano group acts as an electrophile or a precursor to other functionalities, and the pyridine ring itself can participate in or influence various chemical transformations. This trifecta of reactivity allows for a modular and convergent approach to synthesizing fused heterocycles, which are foundational cores in numerous approved drugs and clinical candidates.

This guide will elucidate the core chemical principles that govern the reactivity of this molecule and demonstrate its power in constructing key heterocyclic families.

Physicochemical and Spectroscopic Data

A thorough understanding of a starting material's properties is critical for reaction design and monitoring. The key data for this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₇H₇N₃ | [1] |

| Molecular Weight | 133.15 g/mol | [1] |

| CAS Number | 38076-78-7 | [2] |

| Appearance | Solid (Varies by purity) | - |

| IUPAC Name | 2-amino-5-methylpyridine-3-carbonitrile | [1] |

Spectroscopic Profile:

-

¹H NMR: The proton NMR spectrum is a key tool for confirming the structure. Expected signals include a singlet for the methyl group (CH₃), distinct signals for the two aromatic protons on the pyridine ring, and a broad singlet for the amino group (NH₂) protons.[2][3]

-

IR Spectroscopy: The infrared spectrum provides clear diagnostic peaks. Key absorptions include N-H stretching vibrations for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), a sharp and strong C≡N stretch for the nitrile group (around 2220 cm⁻¹), and C=C/C=N stretching vibrations from the pyridine ring (1500-1600 cm⁻¹).[4]

Core Reactivity and Mechanistic Principles

The synthetic versatility of this compound stems from the interplay of its three functional domains. Understanding the inherent reactivity of each site is crucial for predicting reaction outcomes and designing novel synthetic routes.

Figure 1. Key reactivity sites of this compound.

-

The 2-Amino Group: This is the most reactive nucleophilic site. It readily participates in condensation reactions with carbonyl compounds, acylation, and addition to electrophilic π-systems. This reactivity is the initiation point for the majority of cyclization strategies.

-

The 3-Cyano Group: The nitrile is a powerful electron-withdrawing group, influencing the electronics of the pyridine ring. While not highly electrophilic itself, it becomes a key player in cyclization reactions. Intramolecular attack by a newly introduced nucleophile onto the nitrile carbon is a common and highly effective ring-closing strategy, often referred to as a Thorpe-Ziegler type cyclization.[5][6]

-

The Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated or alkylated. More importantly, it activates the C2 and C6 positions towards nucleophilic attack and influences the overall electron density of the molecule.

Synthesis of Fused Heterocycles: Key Applications

The true value of this compound is demonstrated in its application as a precursor to complex, fused heterocyclic systems with significant biological activity.

Synthesis of Pyrido[2,3-d]pyrimidines

Pyrido[2,3-d]pyrimidines are a class of compounds prevalent in medicinal chemistry, with applications as kinase inhibitors, anticancer agents, and anti-inflammatory drugs.[7][8] this compound provides a direct and efficient entry into this scaffold.

The general strategy involves a two-step, one-pot process:

-

Amidine Formation: The nucleophilic 2-amino group is first condensed with a one-carbon electrophile. A common and highly effective reagent for this is dimethylformamide dimethylacetal (DMF-DMA). This reaction forms an N,N-dimethylformamidine intermediate. The choice of DMF-DMA is strategic; it is highly reactive, and the dimethylamine byproduct is volatile, simplifying purification.

-

Cyclocondensation: The amidine intermediate is then treated with a primary amine (or ammonia). The amine displaces the dimethylamine, and the newly installed amino group undergoes an intramolecular cyclization by attacking the electrophilic carbon of the nitrile group. This annulation reaction forges the pyrimidine ring.[9][10]

Figure 2. General workflow for the synthesis of Pyrido[2,3-d]pyrimidines.

This methodology has been successfully employed to synthesize novel pyridopyrimidine derivatives that exhibit potent antimicrobial activity and function as EGFR inhibitors.[9]

Experimental Protocol: Synthesis of 4-aminopyrido[2,3-d]pyrimidine Derivatives

(Based on the methodology described in Al-Issa, 2013)[9]

-

Step 1: Amidine Synthesis. To a solution of 2-aminonicotinate/nicotinonitrile derivative (10 mmol) in anhydrous dioxane (20 mL), add dimethylformamide dimethylacetal (DMF-DMA) (15 mmol).

-

Reaction. Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Isolation. After completion, cool the reaction mixture to room temperature. The amidine intermediate often precipitates and can be collected by filtration. If it remains in solution, the solvent can be removed under reduced pressure.

-

Step 2: Cyclization. To a solution of the crude amidine intermediate (10 mmol) in glacial acetic acid (20 mL), add ammonium acetate (50 mmol).

-

Reaction. Reflux the mixture for 3-5 hours. Monitor the formation of the pyridopyrimidine product by TLC.

-

Work-up. Cool the reaction mixture and pour it into an ice-water mixture.

-

Purification. Collect the resulting precipitate by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol or DMF/water) to yield the pure pyridopyrimidine derivative.

Synthesis of Thieno[2,3-b]pyridines

The thieno[2,3-b]pyridine scaffold is another crucial heterocyclic core found in numerous biologically active molecules, including the antipsychotic drug Olanzapine.[11] The synthesis of this ring system from this compound is a classic example of the Gewald reaction .

The Gewald reaction is a multicomponent reaction that condenses a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base to form a polysubstituted 2-aminothiophene.[12][13] In this context, this compound can be conceptually adapted to react with a sulfur source and a carbonyl compound to build the fused thiophene ring.

The mechanism proceeds via several key steps:

-

Knoevenagel Condensation: The base (often a secondary amine like morpholine or piperidine) catalyzes the condensation between the carbonyl compound and a suitable α-mercapto species (formed in situ or added).

-

Michael Addition & Sulfur Cyclization: The 2-amino group of the nicotinonitrile attacks the activated double bond. Subsequent intramolecular cyclization involving sulfur leads to the formation of the thiophene ring.[14][15]

Figure 3. Conceptual workflow for Thieno[2,3-b]pyridine synthesis via a Gewald-type reaction.

Experimental Protocol: Gewald Synthesis of a 2-Aminothiophene Derivative

(This is a general protocol that can be adapted for the synthesis of thieno[2,3-b]pyridines)[15][16]

-

Reagent Mixture. In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the carbonyl compound (10 mmol), the active methylene nitrile (e.g., malononitrile, 10 mmol), and elemental sulfur (12 mmol, 0.38 g).

-

Solvent and Catalyst. Add ethanol (30 mL) as the solvent, followed by the addition of a catalytic amount of a base, such as morpholine or piperidine (2 mmol). The use of a catalytic conjugate acid-base pair, like piperidinium borate, has also been shown to be highly effective.[14]

-

Reaction. Heat the mixture to reflux (approximately 50-60°C) with vigorous stirring. The reaction is typically complete within 1-3 hours. Progress can be monitored by TLC.

-

Work-up. After the reaction is complete, cool the mixture to room temperature. The product often precipitates from the solution.

-

Purification. Collect the solid product by vacuum filtration. Wash the crude product with cold ethanol to remove unreacted starting materials and sulfur. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or DMF).

Conclusion and Future Outlook

This compound has firmly established itself as a cornerstone synthon in modern heterocyclic chemistry. Its predictable and versatile reactivity provides chemists with a reliable and efficient platform for the synthesis of complex, fused heterocyclic systems. The direct synthetic routes to high-value scaffolds like pyridopyrimidines and thienopyridines underscore its importance in drug discovery and materials science. As the demand for novel, structurally diverse small molecules continues to grow, the strategic application of powerful building blocks like this compound will remain a critical enabler of innovation for researchers and scientists in the field.

References

- El-Sayed, W. A., Ali, O. M., & Ibrahim, H. S. (2021). Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity. Bioorganic Chemistry, 116, 105318. [Link]

- PubChem. (n.d.). 2-Amino-5-bromo-6-methyl-nicotinonitrile.

- Wikipedia. (n.d.). Gewald reaction.

- Al-Issa, S. A. (2013). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. Chemistry Central Journal, 7(1), 118. [Link]

- Wikipedia. (n.d.). Thorpe reaction.

- Organic Chemistry Portal. (n.d.). Gewald Reaction.

- Al-Issa, S. A. (2013). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. PubMed. [Link]

- S., S., & K., S. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synfacts, 19(10), 1086. [Link]

- Agarwala, P. (2018). Synthesis and characterization of 2-aminothiophene derivatives by Gewald reaction. Central University of Punjab. [Link]

- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]

- Al-Issa, S. A. (2013). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine deriv.

- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Synthetic Strategies for 2-Amino-4-methyl-5-nitropyridine and Analogs.

- Buchler GmbH. (n.d.). Thorpe-Ziegler reaction.

- SynArchive. (n.d.). Thorpe-Ziegler Reaction.

- Moradi, L., & Rostamnia, S. (2023). A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research, 9(1), 40-43. [Link]

- El-Bastawissy, E. A., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12693-12707. [Link]

- PubChem. (n.d.). 2-Amino-5-nitropyridine.

- PubChem. (n.d.). 6-Amino-5-methylnicotinonitrile.

- Google Patents. (n.d.). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.

- Farooq, M., et al. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry, 2014, 728348. [Link]

- Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.

- Pipzine Chemicals. (n.d.). 2-Amino-5-Nitropyridine Supplier & Manufacturer in China.

- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Understanding 2-Amino-5-methyl-3-thiophenecarbonitrile: Properties, Applications, and Synthesis.

- ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex.

- PubChem. (n.d.). 2-Amino-5-nitrobenzonitrile.

- NIST. (n.d.). 2-Amino-5-nitropyridine. NIST Chemistry WebBook.

- PubChem. (n.d.). 2-Amino-5-isopropyl-8-methyl-1-azulenecarbonitrile.

Sources

- 1. 6-Amino-5-methylnicotinonitrile | C7H7N3 | CID 22482843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound(38076-78-7) 1H NMR [m.chemicalbook.com]

- 3. 2-Amino-5-methylpyridine(1603-41-4) 1H NMR spectrum [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 7. orgchemres.org [orgchemres.org]

- 8. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. Gewald reaction - Wikipedia [en.wikipedia.org]

- 13. Gewald Reaction [organic-chemistry.org]

- 14. d-nb.info [d-nb.info]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Synthesis and characterization of 2-aminothiophene derivatives by Gewald reaction [kr.cup.edu.in]

A Technical Guide to the Biological Activity Screening of Novel Nicotinonitrile Derivatives

For researchers, scientists, and drug development professionals, this guide provides an in-depth exploration of the methodologies and strategic considerations for screening the biological activities of novel nicotinonitrile derivatives. The nicotinonitrile scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological properties, including anticancer, antimicrobial, and antioxidant effects.[1][2][3] This document offers a technical narrative, grounded in field-proven insights, to empower researchers in their quest for novel therapeutics.

Introduction: The Therapeutic Potential of the Nicotinonitrile Scaffold

Nicotinonitrile, or 3-cyanopyridine, and its derivatives have garnered significant attention in medicinal chemistry due to their versatile biological activities.[1] Several marketed drugs, such as bosutinib, milrinone, and neratinib, feature this core structure, highlighting its therapeutic relevance.[1] The ease of synthesis and the potential for diverse structural modifications make nicotinonitrile a fertile ground for the discovery of new chemical entities with a range of biological targets.[4][5][6][7] This guide will delineate a systematic approach to screening novel nicotinonitrile derivatives to uncover their therapeutic potential.

Foundational Screening: Assessing Cytotoxicity

A crucial first step in evaluating any novel compound for potential therapeutic use, particularly in oncology, is to determine its cytotoxic effects.[8][9][10][11][12] This initial screen helps to identify compounds that can inhibit cell growth or induce cell death in cancer cell lines. Two widely used and reliable colorimetric assays for this purpose are the MTT and Sulforhodamine B (SRB) assays.[13][14][15]

Causality Behind Assay Selection

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay is based on the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells convert the yellow MTT tetrazolium salt into a purple formazan product.[11][16] The amount of formazan produced is directly proportional to the number of viable cells.[11] This method is particularly useful for assessing the impact of a compound on cellular metabolic function.[14][16]

-

Sulforhodamine B (SRB) Assay: The SRB assay relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under acidic conditions.[13][15][16] The amount of bound dye provides an estimation of the total cellular protein mass, which is proportional to the cell number.[16] This assay is less susceptible to interference from compounds that may affect mitochondrial function without directly causing cell death. The National Cancer Institute (NCI) utilizes the SRB assay for its drug-toxicity screening.[15]

Experimental Workflow: A Comparative Overview

The general workflow for both assays involves seeding cancer cells in 96-well plates, treating them with a range of concentrations of the novel nicotinonitrile derivatives, and then quantifying cell viability after a set incubation period (e.g., 48 or 72 hours).[14]

Caption: General workflow for in vitro cytotoxicity screening.

Data Presentation and Interpretation

The results of cytotoxicity assays are typically expressed as the IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%.[8] This value is a key metric for comparing the potency of different derivatives.[8]

| Derivative | Cancer Cell Line | IC50 (µM) |

| Compound X-1 | MCF-7 (Breast) | 3.58[17][18] |

| Compound X-1 | PC-3 (Prostate) | 3.60[17][18] |

| Compound Y-1 | HCT-116 (Colon) | 5.0[19][20] |

| 5-Fluorouracil (Control) | HCT-116 (Colon) | ~5.0[19][20] |

Delving Deeper: Enzyme Inhibition Assays

Many nicotinonitrile derivatives exert their biological effects by inhibiting specific enzymes.[1][21] For instance, they have shown promise as inhibitors of kinases like PIM-1 and tyrosine kinases, which are often dysregulated in cancer.[17][18][19][20][22] Therefore, enzyme inhibition assays are a logical next step to elucidate the mechanism of action.[21][23][24]

The Rationale for Targeting Enzymes

Enzyme inhibitors can modulate cellular processes with high specificity, making them attractive as therapeutic agents.[21][25] Identifying the specific enzyme target of a novel nicotinonitrile derivative is crucial for understanding its therapeutic potential and for guiding further drug development.[25]

Step-by-Step Protocol: A Generic Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of nicotinonitrile derivatives against a specific kinase.

-

Reagents and Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate (e.g., a peptide)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer

-

Novel nicotinonitrile derivatives dissolved in DMSO

-

Positive control inhibitor (e.g., Staurosporine)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well plates

-

Plate reader

-

-

Procedure:

-

Prepare a serial dilution of the nicotinonitrile derivatives and the positive control in the kinase assay buffer.

-

Add the diluted compounds to the wells of a 384-well plate.

-

Add the kinase and its specific substrate to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.

-

Visualizing the Mechanism of Inhibition

Caption: A simplified workflow for molecular docking studies.

Conclusion: A Pathway to Novel Therapeutics

The biological activity screening of novel nicotinonitrile derivatives is a multifaceted process that requires a logical and systematic approach. By starting with broad cytotoxicity screening and progressively moving towards more specific enzyme inhibition, antimicrobial, and antioxidant assays, researchers can efficiently identify promising lead compounds. The integration of in silico methods like molecular docking further enhances the understanding of their mechanism of action and provides a rational basis for further optimization. This comprehensive screening cascade is an essential component of the drug discovery pipeline, paving the way for the development of novel and effective therapeutics based on the versatile nicotinonitrile scaffold.

References

- Ali, S. S., Nafie, M. S., & Farag, H. A. (2025). Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies. Medicinal Chemistry Research, 34(5), 1074-1088. [Link]

- Comparison of sulforhodamine B (SRB) and tetrazolium assay (MTT). (n.d.).

- Linearity Comparison of Three Colorimetric Cytotoxicity Assays. (n.d.). Scirp.org. [Link]

- Kotb, E. R., et al. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Acta Chimica Slovenica, 56, 908-919. [Link]

- El-Hashash, M. A., et al. (2018). Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase. Anti-Cancer Agents in Medicinal Chemistry, 18(11), 1589-1598. [Link]

- Mohammed, M. M., Ibraheem, H. H., & Hussein, A. A. (2021). Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones. Journal of Physics: Conference Series, 1795, 012022. [Link]

- Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. (2023). Journal of Chemical Reviews, 5(1), 1-20. [Link]

- A comparison of clonogenic, microtetrazolium and sulforhodamine B assays for determination of cisplatin cytotoxicity in human ovarian carcinoma cell lines. (1991). European Journal of Cancer, 27(11), 1398-1402. [Link]

- What is an Inhibition Assay? (n.d.). Biobide. [Link]

- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. [Link]

- Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers in Bioengineering and Biotechnology, 8, 320. [Link]

- Nicotinonitrile-derived Apoptotic Inducers: Design, Synthesis, X-ray Crystal Structure and Pim Kinase Inhibition. (2021). Bioorganic Chemistry, 115, 105199. [Link]

- SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. (n.d.). IJCRT.org. [Link]

- A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. (2021).

- New Anticancer Agents: In Vitro and In Vivo Evaluation. (2009). Current Medicinal Chemistry, 16(33), 4336-4353. [Link]

- Discovery of trisubstituted nicotinonitrile derivatives as novel human GCN5 inhibitors through AlphaScreen-based high throughput screening. (2019). RSC Advances, 9(10), 5585-5593. [Link]

- Nicotinonitrile derivatives as antitumor agents. (n.d.).

- Enzyme Assays: The Foundation of Modern Drug Discovery. (2023). BellBrook Labs. [Link]

- Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies. (2022). Semantic Scholar. [Link]

- Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase. (2018). Bentham Science. [Link]

- Comparison of Different Methods to Measure Cell Viability. (n.d.).

- functional in vitro assays for drug discovery. (2023). YouTube. [Link]

- Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. (2021). Molecules, 26(24), 7486. [Link]

- Biologically active nicotinonitrile and furopyridine-containing drugs. (n.d.).

- Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.). (2024). E3S Web of Conferences, 503, 07005. [Link]

- Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase. (2018). Bentham Science Publishers. [Link]

- Study on Antibacterial Activity of Heterocyclic System. (n.d.). ijrpr. [Link]

- Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b] [8][14][17]thiadiazine derivatives. (2013). Journal of Advanced Pharmaceutical Technology & Research, 4(2), 90-95. [Link]

- Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. (2023). Molecules, 28(21), 7354. [Link]

- Synthesis and Screening of Some Heterocyclic Compounds for Their Antibacterial Activity With Special Reference to Benzamides Derivatives. (2007). Oriental Journal of Chemistry, 23(3). [Link]

- Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual. [Link]

- Enzyme Inhibition Studies. (n.d.). BioIVT. [Link]

- Analytical Methods Used in Determining Antioxidant Activity: A Review. (2019). Antioxidants, 8(5), 123. [Link]

- Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. (2023).

- Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. (2009). Acta Chimica Slovenica, 56(4), 908-919. [Link]

- Synthesis, Docking and Anticancer Evaluation of New Pyridine-3-Carbonitrile Derivatives. (2021).

- Synthesis, Docking and Anticancer Evaluation of New Pyridine-3-Carbonitrile Derivatives. (2021).

- Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (2020). Molecules, 25(21), 4937. [Link]

- Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (2020).

- Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (2020). Molecules, 25(23), 5747. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 5. Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones - ProQuest [proquest.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. noblelifesci.com [noblelifesci.com]

- 10. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijcrt.org [ijcrt.org]

- 12. iv.iiarjournals.org [iv.iiarjournals.org]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Linearity Comparison of Three Colorimetric Cytotoxicity Assays [scirp.org]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. nchr.elsevierpure.com [nchr.elsevierpure.com]